molecular formula C11H18ClNOS B1490339 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide CAS No. 2092723-94-7

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Cat. No. B1490339
CAS RN: 2092723-94-7
M. Wt: 247.79 g/mol
InChI Key: DEDBVJAUWXSTKE-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a chemical compound with the molecular formula C11H18ClNOS. It has an average mass of 228.354 Da and a monoisotopic mass of 228.129639 Da .


Synthesis Analysis

The synthesis of this compound involves a five-step substitution reaction . The structure of the compound was confirmed by various spectroscopy methods including MS, 1H NMR, 13C NMR, and FT-IR .


Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .

Scientific Research Applications

Synthesis and Biological Activities

2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide and its derivatives are primarily involved in synthetic chemistry and exhibit a range of biological activities. The compound has been a focal point in the synthesis of various bioactive molecules:

  • Antimicrobial and Cytotoxic Activities : A study by Dawbaa et al. (2021) synthesized and investigated a series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives for their antimicrobial activity. Some compounds showed high antibacterial activity, while others displayed anticandidal effects. The cytotoxic activity was also tested against various human leukemia cells and mouse embryonic fibroblast cells, with certain compounds showing high cytotoxicity, indicating the potential in cancer treatment research (Dawbaa et al., 2021).

  • Synthesis of Anti-infective Agents : Hu Yong-an (2012) detailed the synthesis of nevirapine, an anti-infective agent, starting with a compound structurally similar to this compound. The synthesis involved coupling with cyclopropyl amine and demonstrated a significant total yield, signifying its importance in the synthesis of medically relevant compounds (Hu Yong-an, 2012).

  • Synthesis of Heterocyclic Compounds : The synthesis and biological evaluation of heterocyclic compounds, especially those incorporating a sulfonamide moiety, have been explored. These compounds have shown notable anticonvulsant activity, with some offering significant protection against induced convulsions (A. A. Farag et al., 2012).

  • Nematicidal and Antimicrobial Activities : Compounds synthesized using a base similar to this compound have been screened for nematicidal and antimicrobial activities. For instance, Banothu et al. (2015) synthesized highly stereoselective polysubstituted cyclopropane derivatives with notable antimicrobial and nematicidal activities, indicating the compound's relevance in agricultural chemistry (Janardhan Banothu et al., 2015).

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thian-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNOS/c1-8(12)11(14)13(9-2-3-9)10-4-6-15-7-5-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDBVJAUWXSTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCSCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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